N~3~-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens (Br~2~, Cl2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~3~-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism by which N3-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
N~3~-(4-BROMO-2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the 4-chloro-3-methylphenoxy group.
N~3~-(4-CHLORO-3-METHYLPHENOXY)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the 4-bromo-2-fluorophenyl group.
Uniqueness
N~3~-(4-BROMO-2-FLUOROPHENYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClFN3O2/c1-11-8-13(3-4-14(11)20)26-10-24-7-6-17(23-24)18(25)22-16-5-2-12(19)9-15(16)21/h2-9H,10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIETVIWGXXCNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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